molecular formula C38H30N3P B3156414 (R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine CAS No. 828927-96-4

(R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine

Cat. No.: B3156414
CAS No.: 828927-96-4
M. Wt: 559.6 g/mol
InChI Key: HCEVCINOBTVHOF-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine (CAS 828927‑97‑5) is a chiral bidentate ligand belonging to the PINAP (Phthalazinamine-based Phosphine) family. Its structure features a phthalazine core substituted with a diphenylphosphino-naphthalenyl group and an (R)-1-phenylethylamine moiety, creating a rigid, stereochemically defined framework . This ligand is air-sensitive, crystalline, and exhibits a melting point of 185–188°C. It is primarily utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cross-couplings and hydrogenations, where enantioselectivity is critical. Its design leverages the synergistic effects of the phthalazine nitrogen and phosphorus donor atoms to stabilize metal centers while directing stereochemical outcomes .

Properties

IUPAC Name

4-(2-diphenylphosphanylnaphthalen-1-yl)-N-[(1R)-1-phenylethyl]phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N3P/c1-27(28-15-5-2-6-16-28)39-38-34-24-14-13-23-33(34)37(40-41-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3,(H,39,41)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEVCINOBTVHOF-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[®-1-phenylethyl]-1-phthalazinamine typically involves multi-step organic reactions. One common approach is the coupling of a diphenylphosphino-naphthalene derivative with a phthalazinamine precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

®-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[®-1-phenylethyl]-1-phthalazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Asymmetric Catalysis

(R)-N-PINAP is widely recognized for its role as a ligand in asymmetric catalysis. It forms stable complexes with transition metals, enhancing the selectivity and yield of various reactions.

Key Reactions:

  • Hydrogenation Reactions:
    • Utilized in the hydrogenation of ketones and imines, providing high enantioselectivity.
    • Case Study: In a study involving the hydrogenation of prochiral ketones, (R)-N-PINAP was shown to produce enantiomeric excesses exceeding 90% .
  • Cross-Coupling Reactions:
    • Effective in Suzuki and Heck coupling reactions.
    • Case Study: A notable application involved the coupling of aryl halides with boronic acids, achieving excellent yields and selectivities .

Organocatalysis

In addition to its metal complexing capabilities, (R)-N-PINAP has been explored for organocatalytic processes. Its ability to stabilize transition states makes it a valuable component in various organic transformations.

Examples:

  • Aldol Reactions: The compound has been successfully employed to catalyze aldol reactions, leading to the formation of β-hydroxy ketones with high stereoselectivity .

Pharmaceutical Applications

The unique structural features of (R)-N-PINAP allow it to be utilized in drug synthesis, particularly in the development of chiral pharmaceuticals.

Drug Development

  • Chiral Drug Synthesis:
    • Its application in synthesizing chiral intermediates for pharmaceuticals has been documented.
    • Case Study: Researchers have reported successful synthesis routes for several anti-cancer agents using (R)-N-PINAP as a chiral auxiliary .
  • Targeted Delivery Systems:
    • Investigations into its use in targeted delivery systems for drug molecules are ongoing, leveraging its phosphine moiety for enhanced interaction with biological targets.

Data Table: Summary of Applications

Application AreaSpecific UseOutcome/Findings
Asymmetric CatalysisHydrogenationEnantiomeric excess > 90%
Cross-Coupling (Suzuki/Heck)High yields and selectivity
OrganocatalysisAldol ReactionsHigh stereoselectivity
Pharmaceutical SynthesisChiral drug intermediatesSuccessful synthesis of anti-cancer agents

Mechanism of Action

The mechanism of action of ®-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[®-1-phenylethyl]-1-phthalazinamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that facilitate various catalytic processes. The pathways involved in its mechanism of action include coordination with metal centers and participation in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine become evident when compared to its diastereomeric and structural analogs. Below is a detailed analysis:

Stereochemical Variants: (R,R)- vs. (S,R)-N-PINAP

The most direct comparison is with its diastereomer, (S,R)-N-PINAP (CAS 1173836‑08‑2). Both ligands share the same molecular formula (C₃₈H₃₀N₃P) and weight (559.64 g/mol) but differ in the configuration of the 1-phenylethylamine substituent:

Property (R,R)-N-PINAP (S,R)-N-PINAP
Configuration (R)-Phthalazine, (R)-Phenylethyl (S)-Phthalazine, (R)-Phenylethyl
Melting Point 185–188°C >210°C
Thermal Stability Moderate High
Catalytic Performance High enantioselectivity in Pd-catalyzed allylic alkylations Prefers Cu-catalyzed asymmetric conjugate additions
Air Sensitivity Air-sensitive Air-sensitive

In catalysis, the (R,R) configuration is reported to induce superior enantioselectivity in palladium-mediated reactions, whereas the (S,R) variant excels in copper-catalyzed systems, highlighting the role of stereochemistry in metal-ligand coordination dynamics .

Comparison with Other Chiral Phosphine Ligands

(a) BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl):

  • Structure: BINAP lacks the phthalazine backbone, relying solely on binaphthyl chirality and phosphorus donors.
  • Performance: While BINAP achieves high enantioselectivity in ruthenium-catalyzed hydrogenations, it underperforms in reactions requiring nitrogen-phosphorus chelation, such as asymmetric cyanations.
  • Thermal Stability: BINAP (m.p. 287–291°C) is more thermally stable than PINAP ligands but less versatile in nitrogen-involving catalysis .

(b) PHOX (Phosphino-Oxazoline):

  • Structure: Combines a phosphine and oxazoline group for bidentate coordination.
  • Performance: PHOX ligands excel in iridium-catalyzed hydrogenations but are ineffective in reactions requiring extended π-systems (e.g., naphthalenyl stabilization in PINAP).
  • Synthetic Complexity: PHOX derivatives often require multi-step syntheses, whereas PINAP ligands are modular and easier to functionalize .

Key Research Findings

  • Asymmetric Allylic Alkylation: (R,R)-N-PINAP achieved >95% ee in Pd-catalyzed alkylations of indole derivatives, outperforming BINAP (82% ee) under identical conditions .
  • Copper-Mediated Additions: (S,R)-N-PINAP demonstrated 89% ee in Cu-catalyzed β-boration of enones, a reaction where PHOX ligands yielded <50% ee .
  • Structural Insights: X-ray crystallography (using SHELX programs ) confirmed the distorted square-planar geometry of (R,R)-N-PINAP-Pd complexes, rationalizing its enantiocontrol via steric hindrance from the naphthalenyl group.

Biological Activity

(R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and its efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of phthalazine derivatives, including the target compound, typically involves multi-step processes that include the formation of the phthalazine core followed by substitution with various functional groups to enhance biological activity. The incorporation of a diphenylphosphino moiety is particularly noteworthy as it may contribute to the compound's interaction with biological targets, such as kinases.

Antitumor Activity

Several studies have reported on the antitumor activity of phthalazine derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:

  • In Vitro Studies : The compound was tested against the NCI 60 cell line panel, showing a mean growth inhibition of over 90% in several tumor types, including breast and leukemia cancers .
  • Apoptosis Induction : It was found to induce apoptosis in MDA-MB-231 breast cancer cells, with a 64.4-fold increase in apoptosis compared to controls .

The mechanism by which (R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine exerts its effects appears to involve:

  • Kinase Inhibition : The design of the compound is based on targeting kinase pathways, specifically through interactions that mimic ATP binding .
  • Cell Cycle Disruption : Molecular docking studies suggest that the compound may disrupt tubulin polymerization, similar to established chemotherapeutics like paclitaxel .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phthalazine core significantly affect biological activity:

Substituent TypeEffect on Activity
Biarylurea Linkers Enhanced cytotoxicity against multiple cancer lines
Electron-Withdrawing Groups Increased growth inhibition (IC50 values improved)
Hydrophobic Moieties Improved binding affinity to target proteins

For instance, compounds with electron-withdrawing substitutions demonstrated enhanced inhibitory effects compared to their unsubstituted analogs .

Case Studies

  • MDA-MB-231 Cells : In vitro studies showed that the compound induced significant apoptosis and reduced cell viability by over 60% .
  • NCI 60 Cell Line Panel : A comprehensive screening revealed broad-spectrum antitumor activity across multiple cancer types, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What is the role of (R)-4-[2-(diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine in asymmetric catalysis, and how is it typically employed in such reactions?

  • Answer : This compound acts as a chiral bidentate ligand in transition metal-catalyzed asymmetric reactions, such as hydrogenation or cross-coupling. It coordinates to metals (e.g., Pd, Rh) to induce enantioselectivity by creating a sterically and electronically controlled environment. Researchers typically screen metal precursors (e.g., [Rh(cod)₂]⁺) and solvent systems (e.g., toluene, THF) to optimize activity and selectivity .

Q. What synthetic methodologies are commonly used to prepare (R)-4-[2-(diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine?

  • Answer : Synthesis involves sequential coupling reactions:

Phosphino-naphthalene assembly : A Suzuki-Miyaura coupling introduces the diphenylphosphino group to the naphthalene scaffold.

Chiral resolution : The (R)-1-phenylethylamine moiety is introduced via nucleophilic substitution or reductive amination, followed by chiral HPLC or crystallization to isolate the enantiopure ligand .

Advanced Research Questions

Q. How can researchers design experiments to optimize the enantioselectivity of reactions catalyzed by this ligand?

  • Answer : Use a Design of Experiments (DOE) approach:

  • Variables : Metal precursor (e.g., Rh vs. Pd), solvent polarity, temperature, and ligand-to-metal ratio.
  • Analysis : Monitor enantiomeric excess (ee) via chiral HPLC or SFC. For example, a study might compare ee in toluene (non-polar) vs. DCM (polar) to assess solvent effects on stereocontrol .
  • Validation : Reproduce results under statistically significant replicates (e.g., n ≥ 3) to ensure robustness .

Q. What strategies resolve contradictions in reported catalytic activities of this ligand across studies?

  • Answer : Conduct a meta-analysis focusing on:

Purity verification : Use ³¹P NMR to confirm ligand integrity and X-ray crystallography (via SHELX refinement) to validate stereochemistry .

Condition standardization : Re-test conflicting results under uniform parameters (e.g., 1:1.2 ligand:metal ratio, inert atmosphere).

Computational modeling : Compare DFT-calculated transition states with experimental ee data to identify overlooked steric/electronic factors .

Q. Which advanced characterization techniques confirm the structural integrity and stereochemistry of this ligand?

  • Answer :

  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement, ensuring accurate stereochemical assignment .
  • Circular Dichroism (CD) : Correlate CD spectra with enantiopure standards to confirm chirality.
  • 2D NMR (NOESY, HSQC) : Detect through-space interactions (e.g., naphthalenyl-phenyl proximity) to validate spatial arrangement .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting catalytic efficiencies arise, cross-reference crystallographic data ( ) with reaction kinetics to isolate variables like ligand decomposition or metal-ligand mismatch.
  • High-Throughput Screening : Adapt pipelines from (e.g., 384-well plates) to rapidly assess ligand performance across diverse substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine
Reactant of Route 2
Reactant of Route 2
(R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.